molecular formula C14H10BrF6N3OS B11080902 4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide

4-bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl}benzamide

Cat. No.: B11080902
M. Wt: 462.21 g/mol
InChI Key: BVOQSUCRYGBZJL-UHFFFAOYSA-N
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Description

4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE is a complex organic compound with a unique structure that includes a bromine atom, a hexafluoro group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE typically involves multiple steps. One common method includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Hexafluoro Group:

    Bromination: The bromine atom is introduced via a bromination reaction, often using bromine or a brominating agent.

    Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding sulfoxide or sulfone, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}benzamide
  • 4-Bromo-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]-2-propanyl}benzamide

Uniqueness

The uniqueness of 4-BROMO-N-{1,1,1,3,3,3-HEXAFLUORO-2-[(5-METHYL-1,3-THIAZOL-2-YL)AMINO]-2-PROPANYL}BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hexafluoro group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C14H10BrF6N3OS

Molecular Weight

462.21 g/mol

IUPAC Name

4-bromo-N-[1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,3-thiazol-2-yl)amino]propan-2-yl]benzamide

InChI

InChI=1S/C14H10BrF6N3OS/c1-7-6-22-11(26-7)24-12(13(16,17)18,14(19,20)21)23-10(25)8-2-4-9(15)5-3-8/h2-6H,1H3,(H,22,24)(H,23,25)

InChI Key

BVOQSUCRYGBZJL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(S1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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